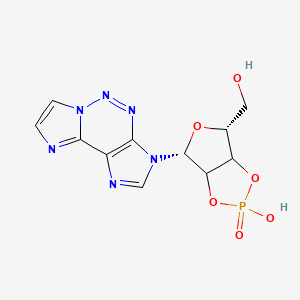

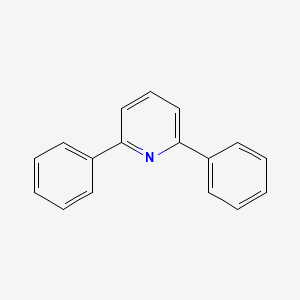

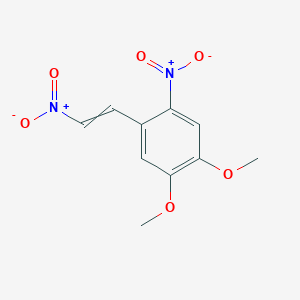

![molecular formula C40H36O12 B1197973 2-[(1R,5S,6R)-6-(2,4-二羟基苯甲酰)-5-(2,4-二羟基苯基)-3-甲基环己-2-烯-1-基]-1,3,8,10a-四羟基-5a-(3-甲基丁-2-烯基)-[1]苯并呋[3,2-b]色烯-11-酮 CAS No. 81422-93-7](/img/structure/B1197973.png)

2-[(1R,5S,6R)-6-(2,4-二羟基苯甲酰)-5-(2,4-二羟基苯基)-3-甲基环己-2-烯-1-基]-1,3,8,10a-四羟基-5a-(3-甲基丁-2-烯基)-[1]苯并呋[3,2-b]色烯-11-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is structurally related to several notable classes of organic compounds, including benzofurans and chromenes, which are known for their diverse chemical properties and potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. These compounds often exhibit unique chemical reactivity due to their distinct molecular frameworks and functional groups.

Synthesis Analysis

Microwave-assisted cyclization under mildly basic conditions has been reported as an efficient method for synthesizing benzochromen-6-ones and their analogues, offering moderate to good yields (Dao et al., 2018). Similarly, the use of dichloropropene and dichlorobut-2-ene as synthons for heterocyclic compounds, including chromenes, highlights the versatility of these precursors in constructing complex heterocyclic frameworks (Anderson et al., 1976).

Molecular Structure Analysis

Structural analyses of benzofuran and chromene derivatives reveal that these compounds can adopt various conformations based on their substitution patterns and intramolecular interactions. X-ray crystallography and NMR studies provide detailed insights into their molecular geometries and electronic structures (Wang et al., 2005).

Chemical Reactions and Properties

Benzofurans and chromenes participate in a wide range of chemical reactions, including cycloadditions, Michael additions, and rearrangements, enabling the synthesis of diverse heterocyclic compounds with potential biological activities (Mohareb & Abdo, 2021). Their reactivity is influenced by the presence of electron-donating or electron-withdrawing groups, which can affect their interaction with various reagents.

科学研究应用

合成和结构分析

由于其复杂的结构,目标化合物一直是各种合成和结构分析研究的主题。例如,Dao 等人 (2018) 通过微波辅助环化合成了类似的结构,特别是 6H-苯并[c]色烯-6-酮及其四氢类似物,突出了在弱碱性条件下创建像所讨论化合物那样的复杂结构的潜力 (Dao 等人,2018)。在另一项研究中,Alvey 等人 (2008) 利用 [2+3] 环加成反应来创建呋喃[3,2-f]色烯类似物,表明此类化合物的结构多功能性和潜在生物活性 (Alvey 等人,2008)。

生物活性及应用

几项研究探索了相关化合物的生物活性,表明在药物化学中的潜在应用。Garazd 等人 (2002) 研究了取代的 7,8,9,10-四氢苯并[c]色烯-6-酮的曼尼希碱基的生物活性,揭示了它们对中枢和周围神经系统的兴奋作用,并具有抗精神病和镇静活性 (Garazd 等人,2002)。Xiong 等人 (2020) 从景天中分离出化合物,包括类似的复杂结构,并讨论了它们的化学分类标记,暗示了此类化合物多样的生物学和分类学意义 (Xiong 等人,2020)。

化学性质及分析

该化合物的复杂结构使其成为化学性质分析和合成路线探索的主题。Pyrko (2018) 合成了四杂环化合物,包括异恶唑和色酮部分,表明此类结构的化学复杂性和在制造生物活性物质中的潜在应用 (Pyrko, 2018)。类似地,Chakraborty 和 Raola (2018) 从红树林中纯化了含氧杂环代谢物,展示了该化合物在抑制环氧合酶-2 和 5-脂氧合酶中的潜力,对药物应用有影响 (Chakraborty & Raola, 2018)。

属性

CAS 编号 |

81422-93-7 |

|---|---|

产品名称 |

2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |

分子式 |

C40H36O12 |

分子量 |

708.7 g/mol |

IUPAC 名称 |

2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |

InChI |

InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26-,33-,39?,40?/m1/s1 |

InChI 键 |

XETHJOZXBVWLLM-ZGXWVFFRSA-N |

手性 SMILES |

CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O |

规范 SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

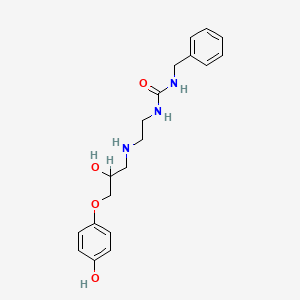

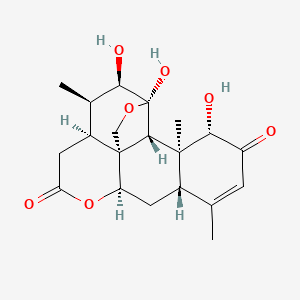

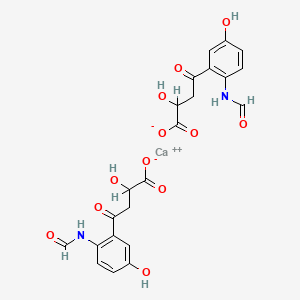

![4-[2-hydroxy-1-(3-hydroxy-4-methyloct-1-en-6-ynyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid](/img/structure/B1197890.png)

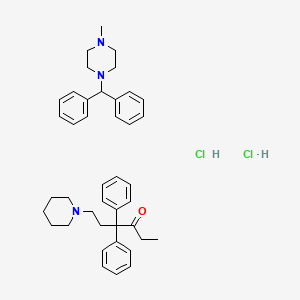

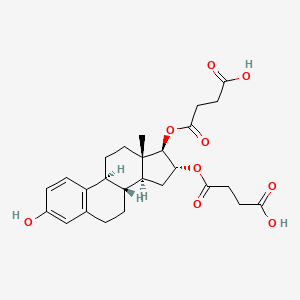

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-N-naphthalen-1-ylphosphonamidic acid](/img/structure/B1197897.png)

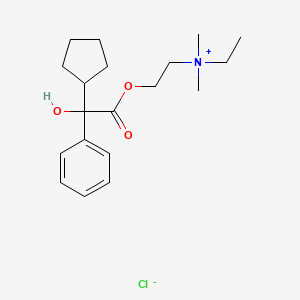

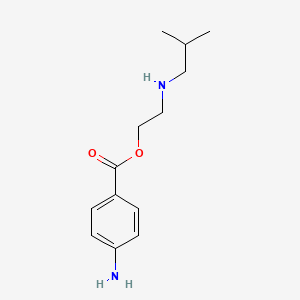

![1-[6,10b-Difluoro-11-hydroxy-2,2,10a,12a-tetramethyl-8,10-bis(sulfanyl)-3a,4,4a,4b,5,6,7a,8,9,10a,10b,11,12,12a-tetradecahydro-2H,12bH-cyclobuta[6',7']naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-12b-yl](/img/structure/B1197899.png)